8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
Overview
Description
8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a useful research compound. Its molecular formula is C12H12ClF3N4 and its molecular weight is 304.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets for cancer therapy .
Mode of Action
The compound interacts with its targets by inhibiting their activities. It binds to the active sites of c-Met and VEGFR-2 kinases, preventing them from phosphorylating their substrates . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases affects several biochemical pathways. These include pathways involved in cell proliferation, survival, and angiogenesis . By disrupting these pathways, the compound can inhibit the growth and survival of cancer cells .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces apoptosis . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
Biochemical Analysis
Biochemical Properties
8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit c-Met kinase, an enzyme involved in cellular signaling pathways related to cancer progression . The interaction between this compound and c-Met kinase is characterized by its high binding affinity, leading to the inhibition of kinase activity and subsequent downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cell lines such as A549, MCF-7, and HeLa, this compound exhibits potent anti-tumor activity . It influences cell function by inhibiting cell proliferation, inducing apoptosis, and altering cell signaling pathways. Additionally, it affects gene expression and cellular metabolism, leading to reduced tumor growth and enhanced cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of c-Met kinase, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition disrupts cellular signaling pathways, leading to changes in gene expression and cellular behavior. The compound’s ability to inhibit enzyme activity and alter gene expression is central to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that its effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, persist over time, indicating sustained activity and potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tumor activity without notable toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing alterations in key metabolic pathways that contribute to its overall biochemical activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it exerts its biochemical effects . The compound’s distribution within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. It is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may influence its localization to specific compartments or organelles, thereby modulating its biochemical activity.
Properties
IUPAC Name |
8-phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4.ClH/c13-12(14,15)11-18-17-10-9(16-6-7-19(10)11)8-4-2-1-3-5-8;/h1-5,9,16H,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFRGGYLDIROHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)C(N1)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743640 | |
Record name | 8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762240-94-8 | |
Record name | 1,2,4-Triazolo[4,3-a]pyrazine, 5,6,7,8-tetrahydro-8-phenyl-3-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=762240-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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